molecular formula C16H19ClN2O3S2 B2852609 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1797289-71-4

4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2852609
CAS No.: 1797289-71-4
M. Wt: 386.91
InChI Key: BFJCKZOFHXDKAU-UHFFFAOYSA-N
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Description

4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole, also known as CTP-692, is a novel drug molecule that has been developed for the treatment of schizophrenia. It belongs to the class of compounds known as isoxazoles, which have been shown to have antipsychotic properties. CTP-692 has been found to be effective in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

The exact mechanism of action of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is not fully understood. However, it is thought to act as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors, as well as an antagonist at glutamate NMDA receptors. This unique profile of activity may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to increase dopamine and serotonin release in the prefrontal cortex, while decreasing glutamate release in the striatum. This compound has also been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is its novel mechanism of action, which may offer a new approach to the treatment of schizophrenia. Another advantage is its potency and selectivity for its target receptors. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Additionally, the synthesis of this compound is complex and may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems in the brain. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound may have potential applications in the treatment of other psychiatric disorders, such as depression and bipolar disorder.

Synthesis Methods

The synthesis of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole involves several steps, starting with the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-chlorobenzaldehyde thiosemicarbazone. This compound is then reacted with 2-bromoacetophenone to form 7-(2-chlorophenyl)-1,4-thiazepane-4-carbaldehyde. The final step involves the reaction of this compound with 3,5-dimethylisoxazole-4-sulfonyl chloride to form this compound.

Scientific Research Applications

4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole has been extensively studied in preclinical models of schizophrenia. It has been found to have potent antipsychotic effects, with a mechanism of action that is different from currently available antipsychotic drugs. This compound acts on several neurotransmitter systems, including dopamine, glutamate, and serotonin, which are all implicated in the pathophysiology of schizophrenia.

Properties

IUPAC Name

4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S2/c1-11-16(12(2)22-18-11)24(20,21)19-8-7-15(23-10-9-19)13-5-3-4-6-14(13)17/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJCKZOFHXDKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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